Cas no 3187-58-4 (Methyl 2,4-dihydroxy-6-methylbenzoate)

Methyl 2,4-dihydroxy-6-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,4-dihydroxy-6-methylbenzoate
- 6-Methyl-β-resorcylic acid methyl
- Benzoic acid,2,4-dihydroxy-6-methyl-, methyl ester
- METHYL ORSELLINATE
- 2,4-Dihydroxy-6-methylbenzoic acid methyl ester
- methyl 2,4-dihydroxy-5-methyl benzoate
- Methyl 4,6-dihydroxy-2-methylbenzoate
- orsellinic acid methyl ester
- orsenillic acid
- [ "" ]
- Methyl o-orsellinate
- Orsellinic acid monomethyl ester
- BS-25248
- Q27136372
- B2WMD7B62Y
- BDBM50294528
- SMR000470886
- Methyl 2,4-dihydroxy-6-methyl benzoate
- methyl 2,4-dihydroxy-6-methyl-benzoate
- CCG-39451
- methylorsellinate
- HY-N3270
- HMS2267N11
- SCHEMBL370816
- .beta.-Resorcylic acid, 6-methyl-, methyl ester
- Spectrum2_001751
- NCGC00095797-01
- CHEBI:67898
- DTXSID2062901
- AKOS000349113
- MLS000728678
- CS-0023752
- CHEMBL454431
- BRD-K12202814-001-05-8
- Methyl 6-methyl-ss-resorcylate
- SR-01000761473
- SPECTRUM210925
- BB 0218022
- 3187-58-4
- Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
- SPBio_001882
- SR-01000761473-2
- MLSMR
- Methyl_orsellinate
- DTXCID8038435
- Orsellinic acid methyl ester; Orsellinic acid monomethyl ester
- Methyl orsellinic acid
- G78040
- Methyl 2,4-dihydroxy-6-methylbenzoic acid
- DA-55383
- beta-Resorcylic acid, 6-methyl-, methyl ester
-
- MDL: MFCD00184668
- インチ: InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3
- InChIKey: NCCWCZLEACWJIN-UHFFFAOYSA-N
- ほほえんだ: O=C(OC)C1=C(C)C=C(O)C=C1O
計算された属性
- せいみつぶんしりょう: 182.05800
- どういたいしつりょう: 182.058
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.296
- ゆうかいてん: 141-142 ºC
- ふってん: 339 ºC
- フラッシュポイント: 138 ºC
- 屈折率: 1.578
- PSA: 66.76000
- LogP: 1.19280
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Methyl 2,4-dihydroxy-6-methylbenzoate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Methyl 2,4-dihydroxy-6-methylbenzoate 税関データ
- 税関コード:2918199090
- 税関データ:
中国税関コード:
2918199090概要:
HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Methyl 2,4-dihydroxy-6-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M302230-250mg |
Methyl 2,4-Dihydroxy-6-methylbenzoate |
3187-58-4 | 250mg |
$ 775.00 | 2023-09-07 | ||
TRC | M302230-10mg |
Methyl 2,4-Dihydroxy-6-methylbenzoate |
3187-58-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
Fluorochem | 042139-1g |
Methyl 2,4-dihydroxy-6-methyl benzoate |
3187-58-4 | 95% | 1g |
£286.00 | 2022-02-28 | |
A2B Chem LLC | AD49939-5g |
Methyl 2,4-dihydroxy-6-methylbenzoate |
3187-58-4 | 98% | 5g |
$1207.00 | 2024-04-20 | |
1PlusChem | 1P007IMR-250mg |
Methyl 2,4-dihydroxy-6-methylbenzoate |
3187-58-4 | 98% | 250mg |
$131.00 | 2025-02-22 | |
A2B Chem LLC | AD49939-1g |
Methyl 2,4-dihydroxy-6-methylbenzoate |
3187-58-4 | 98% | 1g |
$310.00 | 2024-04-20 | |
Apollo Scientific | OR942500-100mg |
Methyl 2,4-dihydroxy-6-methylbenzoate |
3187-58-4 | 95% | 100mg |
£59.00 | 2025-02-20 | |
Aaron | AR007IV3-5g |
Methyl 2,4-dihydroxy-6-methylbenzoate |
3187-58-4 | 98% | 5g |
$561.00 | 2025-01-23 | |
TargetMol Chemicals | TN4551-1 ml * 10 mm |
Methyl orsellinate |
3187-58-4 | 1 ml * 10 mm |
¥ 300 | 2024-07-19 | ||
A2B Chem LLC | AD49939-10g |
Methyl 2,4-dihydroxy-6-methylbenzoate |
3187-58-4 | 98% | 10g |
$2017.00 | 2024-04-20 |
Methyl 2,4-dihydroxy-6-methylbenzoate 関連文献
-
M. Pilar Gómez-Serranillos,Carlos Fernández-Moriano,Elena González-Burgos,Pradeep Kumar Divakar,Ana Crespo RSC Adv. 2014 4 59017
-
Ashish A. Chinchansure,Arvind M. Korwar,Mahesh J. Kulkarni,Swati P. Joshi RSC Adv. 2015 5 31113
-
Bridie L. Dutton,Russell R. A. Kitson,Sarah Parry-Morris,S. Mark Roe,Chrisostomos Prodromou,Christopher J. Moody Org. Biomol. Chem. 2014 12 1328
-
4. Stereoselective total syntheses of atrochrysone, torosachrysone and related 3,4-dihydroanthracen-1(2H?)-onesMichael Müller,Kai Lamottke,Erich L?w,Eva Magor-Veenstra,Wolfgang Steglich J. Chem. Soc. Perkin Trans. 1 2000 2483
-
Nandan Jana,Samik Nanda New J. Chem. 2018 42 17803
-
6. Convenient syntheses of alkyl β-resorcylate derivativesAnthony G. M. Barrett,Timothy M. Morris,Derek H. R. Barton J. Chem. Soc. Perkin Trans. 1 1980 2272
-
Zoe E. Wilson,Margaret A. Brimble Org. Biomol. Chem. 2010 8 1284
-
Russell J. Cox Org. Biomol. Chem. 2007 5 2010
-
Christopher D. Donner Nat. Prod. Rep. 2015 32 578
Methyl 2,4-dihydroxy-6-methylbenzoateに関する追加情報
Recent Advances in the Study of Methyl 2,4-dihydroxy-6-methylbenzoate (CAS: 3187-58-4): A Comprehensive Research Brief
Methyl 2,4-dihydroxy-6-methylbenzoate (CAS: 3187-58-4) is a phenolic ester compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological properties, and emerging applications in drug discovery and development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel benzophenone derivatives with enhanced antimicrobial properties. The researchers utilized Methyl 2,4-dihydroxy-6-methylbenzoate as a building block to develop compounds showing potent activity against drug-resistant bacterial strains, with MIC values ranging from 2-8 μg/mL against MRSA and other Gram-positive pathogens.
In the area of anticancer research, a team from the National Cancer Institute reported in early 2024 that derivatives of Methyl 2,4-dihydroxy-6-methylbenzoate exhibited selective cytotoxicity against various cancer cell lines, particularly in breast and prostate cancers. The mechanism of action appears to involve inhibition of topoisomerase II and induction of apoptosis through the mitochondrial pathway. These findings were published in Bioorganic & Medicinal Chemistry Letters, with accompanying molecular docking studies suggesting strong interactions with key oncogenic targets.
The compound's antioxidant properties have also been the subject of recent investigation. A comparative study published in Free Radical Biology and Medicine (2023) evaluated its radical scavenging capacity using DPPH and ABTS assays, revealing superior activity compared to several well-known natural antioxidants. This has sparked interest in its potential application in nutraceuticals and as a protective agent against oxidative stress-related diseases.
From a chemical perspective, advances in the green synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate have been reported. A 2024 paper in Green Chemistry described an environmentally friendly enzymatic esterification process using lipases, achieving yields of over 85% with excellent purity. This development addresses previous challenges in the compound's large-scale production while minimizing environmental impact.
Pharmacokinetic studies have also progressed, with recent animal model data indicating favorable absorption and distribution profiles. A study in Xenobiotica (2023) reported that the compound demonstrates good oral bioavailability (approximately 65% in rodent models) and crosses the blood-brain barrier, suggesting potential CNS applications. However, rapid metabolism remains a challenge that current research is addressing through structural modification approaches.
Looking forward, the versatility of Methyl 2,4-dihydroxy-6-methylbenzoate as a pharmacophore continues to inspire new research directions. Several patents filed in 2023-2024 describe its incorporation into hybrid molecules targeting multifactorial diseases, particularly neurodegenerative disorders and metabolic syndromes. The compound's unique combination of phenolic hydroxyl groups and ester functionality provides multiple sites for structural optimization while maintaining favorable physicochemical properties.
In conclusion, Methyl 2,4-dihydroxy-6-methylbenzoate (3187-58-4) represents a promising scaffold in medicinal chemistry with demonstrated biological activities and growing therapeutic potential. Ongoing research is expanding its applications while addressing remaining challenges in optimization and delivery. The compound's multifaceted nature ensures it will remain a focus of chemical biology and pharmaceutical research in the coming years.
3187-58-4 (Methyl 2,4-dihydroxy-6-methylbenzoate) 関連製品
- 2524-37-0(ethyl 2,4-dihydroxy-6-methyl-benzoate)
- 33528-09-5(Methyl 2-hydroxy-6-methylbenzoate)
- 3147-39-5(Methyl 2,4,6-trihydroxybenzoate)
- 2150-46-1(Methyl 2,5-dihydroxybenzoate)
- 2150-47-2(Methyl 2,4-dihydroxybenzoate)
- 4670-56-8(Methyl 4-Methylsalicylate)
- 16846-10-9(Methyl 2,6-dihydroxy-4-methylbenzoate)
- 55289-05-9(methyl 3-hydroxy-2-methylbenzoate)
- 6555-40-4(Ethyl 2-hydroxy-6-methylbenzoate)
- 2150-45-0(Methyl 2,6-dihydroxybenzoate)
